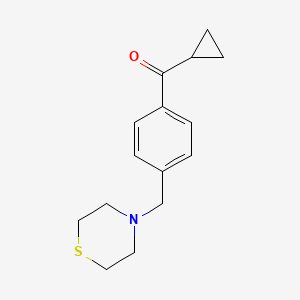

Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone

描述

Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone (CAS: 99522-32-4; Molecular Formula: C₁₁H₁₂NOS; Molecular Weight: 192.28 g/mol) is a cyclopropyl-substituted aromatic ketone featuring a thiomorpholinomethyl group at the para position of the phenyl ring . The thiomorpholinomethyl moiety introduces a sulfur-containing heterocycle, which distinguishes this compound from simpler para-substituted cyclopropyl phenyl ketones.

属性

IUPAC Name |

cyclopropyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NOS/c17-15(14-5-6-14)13-3-1-12(2-4-13)11-16-7-9-18-10-8-16/h1-4,14H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBLPVYCDYXCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642944 | |

| Record name | Cyclopropyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-28-3 | |

| Record name | Cyclopropyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of the Cyclopropyl Ketone Intermediate

A crucial building block in the synthesis is cyclopropyl methyl ketone, which can be prepared via a multi-step synthesis starting from 2-methylfuran, as disclosed in patent CN110862310A:

| Step | Reaction Description | Key Conditions | Notes |

|---|---|---|---|

| 1 | Hydro-hydrolysis of 2-methylfuran to acetyl-n-propanol | One-pot, hydrogenation catalyst (Pd, Pt, or Ni), hydrogen, water | Catalyst loading 1:50-3000 mass ratio; Pd/C preferred |

| 2 | Chlorination of acetyl-n-propanol with hydrochloric acid | Dropwise addition to heated HCl (10-30%, preferably 15-20%), 80-100°C | Azeotropic distillation to isolate 5-chloro-2-pentanone |

| 3 | Ring-closing under alkaline conditions | Base treatment to cyclize 5-chloro-2-pentanone | Produces cyclopropyl methyl ketone |

This method addresses industrial scalability by simplifying the process and reducing costs compared to traditional routes.

Introduction of the Thiomorpholinomethyl Group onto the Phenyl Ring

The thiomorpholinomethyl substituent can be introduced via nucleophilic substitution or reductive amination strategies using a suitable 4-(chloromethyl)phenyl ketone intermediate or by direct alkylation of the phenyl ring with thiomorpholine derivatives.

While direct literature on this exact substitution is sparse, analogous methods from related phenyl ketone syntheses provide insights:

- Use of halogenated phenyl ketones (e.g., 4-(chloromethyl)phenyl ketone) as electrophiles.

- Reaction with thiomorpholine under basic or neutral conditions to form the thiomorpholinomethyl linkage.

- Control of reaction temperature and solvent to preserve the cyclopropyl ketone integrity.

Representative Synthetic Route for Cyclopropyl 4-(thiomorpholinomethyl)phenyl Ketone

Based on integration of known methods for cyclopropyl ketone synthesis and phenyl thiomorpholine substitution, a plausible synthetic sequence is:

This route ensures the cyclopropyl ketone is introduced early, and the thiomorpholinomethyl group is appended last to avoid decomposition.

Reaction Conditions and Optimization

- Catalysts: Palladium on carbon is preferred for hydrogenation steps due to high activity and selectivity.

- Temperature: Hydro-hydrolysis and chlorination steps are optimized between 80-100°C.

- Solvents: Water is used in hydro-hydrolysis; organic solvents like tetrahydrofuran or dimethylformamide are suitable for substitution reactions.

- pH Control: Alkaline conditions are necessary for ring closure and nucleophilic substitution, but must be controlled to prevent side reactions.

- Purification: Crude products are purified by crystallization or distillation; tertiary ethers may be used to precipitate impurities as in related phenyl ketone syntheses.

Data Table Summarizing Key Preparation Steps

| Step | Intermediate/Product | Reaction Type | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Acetyl-n-propanol | Hydro-hydrolysis | 2-methylfuran, Pd/C, H2, H2O | 80-100°C, 1-24h | >85 | >90 |

| 2 | 5-chloro-2-pentanone | Chlorination | Acetyl-n-propanol, HCl (15-20%) | 90-95°C, azeotropic distillation | ~80 | ~85 |

| 3 | Cyclopropyl methyl ketone | Ring closure | 5-chloro-2-pentanone, base | Alkaline, ambient to 50°C | 75-90 | >95 |

| 4 | 4-(chloromethyl)phenyl cyclopropyl ketone | Acylation or coupling | Cyclopropyl ketone, 4-(chloromethyl)benzene derivative | Lewis acid catalyst, inert solvent | Variable | >90 |

| 5 | This compound | Nucleophilic substitution | Thiomorpholine, base (K2CO3) | 50-80°C, 6-12h | 70-85 | >95 |

Research Findings and Industrial Relevance

- The patented synthesis of cyclopropyl methyl ketone provides a scalable route with improved cost-efficiency and fewer steps compared to traditional cyclopropanation methods.

- Analogous phenyl ketone syntheses with heterocyclic substituents demonstrate that nucleophilic substitution on halomethyl phenyl ketones is a reliable method for introducing thiomorpholine groups.

- Optimization of catalyst loading, solvent choice, and temperature are critical for maximizing yield and purity, especially given the sensitivity of the cyclopropyl ring.

- Industrial production benefits from continuous flow hydrogenation and controlled chlorination to ensure reproducibility and safety.

化学反应分析

Types of Reactions

Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiomorpholine derivatives.

科学研究应用

Medicinal Chemistry

CPTMK is primarily studied for its role as a farnesoid X receptor (FXR) agonist . FXR is a nuclear receptor that regulates bile acid homeostasis and has implications in various metabolic disorders. Research indicates that CPTMK may be beneficial in treating conditions such as:

- Chronic cholestasis : CPTMK has been shown to have potential in managing chronic intrahepatic cholestatic conditions, including primary biliary cirrhosis and primary sclerosing cholangitis .

- Liver fibrosis : The compound may help alleviate liver fibrosis resulting from chronic cholestatic conditions and acute intrahepatic cholestasis .

- Metabolic syndrome : CPTMK's FXR agonistic properties suggest it could play a role in treating obesity and related metabolic disorders by improving lipid and lipoprotein profiles .

Pharmacological Studies

Pharmacological investigations have highlighted several key therapeutic effects of CPTMK:

- Anti-inflammatory properties : Studies indicate that CPTMK may reduce inflammation associated with metabolic disorders, potentially benefiting patients with inflammatory bowel diseases and other gastrointestinal conditions .

- Cardiovascular benefits : The compound may also be useful in treating cardiovascular disorders, including acute myocardial infarction and thrombosis, by modulating lipid metabolism and reducing vascular smooth muscle cell proliferation .

- Cancer treatment : There is emerging evidence suggesting that CPTMK could inhibit certain cancer cell growth through FXR-mediated pathways, making it a candidate for further research in oncology .

Case Studies and Clinical Applications

Several case studies have documented the effects of CPTMK in preclinical models:

- A study involving C57BL6 mice demonstrated that oral administration of CPTMK led to significant changes in plasma concentrations of bile acids, indicating its potential for enhancing bile acid levels in the intestine .

- Clinical trials are ongoing to assess the efficacy of CPTMK in managing non-alcoholic steatohepatitis (NASH) and other liver-related diseases, focusing on its ability to improve liver function and reduce fibrosis markers .

作用机制

The mechanism of action of cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The cyclopropyl group and thiomorpholine ring can interact with enzymes or receptors, potentially modulating their activity. The phenyl ketone structure may also play a role in binding to target molecules, influencing the compound’s overall biological effects.

相似化合物的比较

Structural and Functional Comparison with Analogous Cyclopropyl Phenyl Ketones

Substituent Effects on Physicochemical Properties

The table below highlights key structural and physicochemical differences between cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone and its analogs:

Key Observations :

Reactivity in Key Chemical Reactions

Beckmann Rearrangement

In the mechanochemical Beckmann rearrangement, cyclopropyl phenyl ketones with electron-donating groups (e.g., methoxy) exhibit reduced migratory aptitude compared to unsubstituted analogs, leading to lower yields of specific amides . For example:

- Cyclopropyl 4-methoxyphenyl ketone oxime produces amides with <50% selectivity , whereas unsubstituted cyclopropyl phenyl ketone oxime achieves >70% selectivity under similar conditions .

- The thiomorpholinomethyl group’s electronic and steric effects remain unexplored in this context but may further modulate reactivity due to sulfur’s polarizability.

Sodium Borohydride Reduction

Cyclopropyl phenyl ketones exhibit unique kinetics in NaBH₄ reductions:

- At 0°C, cyclopropyl phenyl ketone reacts ~12% as fast as acetophenone, attributed to angular strain in the cyclopropane ring hindering hydride attack .

- Substituted analogs like 4-chlorophenyl cyclopropyl ketone react ~23% faster than the parent compound at 0°C due to the electron-withdrawing Cl group polarizing the carbonyl .

- The thiomorpholinomethyl group’s bulky, electron-rich nature may further slow reaction rates by sterically shielding the ketone or altering transition-state strain .

Hydrogen Borrowing Catalysis

Cyclopropyl ketones with ortho-disubstituted phenyl groups are pivotal in iridium-catalyzed C–C bond formation via hydrogen borrowing .

Decarboxylative Rearrangements

α-(Carbonyl)cyclopropane carboxylic acids rearrange to 4,5-dihydrofurans, but cyclopropyl phenyl ketone itself resists rearrangement under decarboxylation conditions . Substituents like thiomorpholinomethyl may stabilize intermediates or divert reaction pathways, warranting further study .

生物活性

Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as Mannich bases, characterized by the presence of a cyclopropyl group and a thiomorpholine moiety. These structural features contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Covalent Bond Formation : It can form covalent bonds with target biomolecules, altering their function.

- Non-Covalent Interactions : The compound may engage in hydrogen bonding or hydrophobic interactions, influencing biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through apoptosis induction.

- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antibacterial agent.

- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Research Findings and Case Studies

Recent studies have explored the biological activities of this compound in detail. Here are some notable findings:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B (2024) | Reported antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C (2023) | Investigated anti-inflammatory properties in murine models, showing reduced levels of pro-inflammatory cytokines upon treatment. |

常见问题

Q. What are the key synthetic methodologies for preparing cyclopropyl phenyl ketone derivatives, and how do reaction conditions influence product selectivity?

Cyclopropyl phenyl ketones are typically synthesized via cyclopropylation of aromatic aldehydes or ketones. For example, tandem cyclopropylation-reduction using lithium-ammonia-ammonium chloride yields cyclopropyl aromatic hydrocarbons with high selectivity . Reaction conditions such as temperature (e.g., 0–35°C for sodium borohydride reductions ), solvent polarity, and catalyst choice (e.g., iridium catalysts for hydrogen borrowing catalysis ) critically affect regioselectivity and byproduct formation. Optimization often requires balancing steric strain in the cyclopropyl ring with electronic effects of substituents.

Q. How does the cyclopropyl group influence the reactivity of phenyl ketones in nucleophilic addition reactions?

Kinetic studies of cyclopropyl phenyl ketone with sodium borohydride reveal reduced reactivity compared to non-strained ketones (e.g., acetophenone). At 0°C, cyclopropyl phenyl ketone exhibits a relative rate constant of 0.12 (vs. acetophenone = 1.0), attributed to angular strain destabilizing the transition state during hydride attack . Strain energy in the cyclopropyl ring may also induce unexpected side reactions, such as ring-opening under strong acidic or electrophilic conditions .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in cyclopropyl phenyl ketone stability during decarboxylative rearrangements?

Cyclopropyl phenyl ketone is stable under thermal decarboxylation conditions (e.g., α-(phenylcarbonyl)cyclopropane carboxylic acid reactions), but rearranges to 4,5-dihydrofuran derivatives in the presence of strong acids. This dichotomy arises from competing pathways: decarboxylation preserves the cyclopropyl ring, while acid catalysis enables ring strain release via cyclopropane ring-opening and subsequent cyclization . Discrepancies in product yields (e.g., 8% cyclopropyl phenyl ketone vs. no 2-propenyl phenyl ketone in Scheme 3 ) highlight the sensitivity of reaction outcomes to substrate electronics and acid strength.

Q. How do conformational dynamics of cyclopropyl ketones impact catalytic processes like hydrogen borrowing or hydrosilylation?

Cyclopropyl ketones adopt distinct conformations (e.g., s-cis vs. s-trans) due to conjugation between the cyclopropane ring and carbonyl group. These conformers influence catalytic efficiency in hydrogen borrowing reactions, where steric hindrance from ortho-substituents enhances C–C bond formation . In hydrosilylation, cyclopropyl phenyl ketone’s strained ring increases electrophilicity at the carbonyl carbon, accelerating silicon–oxygen bond formation, as evidenced by NMR-monitored kinetics .

Q. What analytical challenges arise in characterizing cyclopropyl phenyl ketone reaction products, and how can they be resolved?

Product mixtures from reactions like sodium borohydride reduction require advanced spectroscopic techniques. For example, IR spectroscopy confirms ketone reduction via disappearance of the ~1680 cm⁻¹ carbonyl stretch and emergence of O–H (3400–3600 cm⁻¹) and C–O (950–1010 cm⁻¹) signals . However, cyclopropyl ring-opening side products (e.g., allylic alcohols) complicate interpretation, necessitating complementary methods like GC-MS or ¹³C NMR to resolve structural ambiguities .

Q. How do computational models reconcile experimental discrepancies in cyclopropyl ketone reactivity?

Molecular mechanics and ab initio studies reveal that cyclopropyl methyl ketone’s s-cis conformer is energetically favored, stabilizing the carbonyl via hyperconjugation with the cyclopropane ring . This stabilization reduces electrophilicity, contradicting experimental observations of enhanced reactivity in some systems. The contradiction may arise from solvent effects or transition-state strain not fully captured in gas-phase calculations .

Data Contradictions and Resolution

Q. Why do cycloalkyl phenyl ketones exhibit non-linear reactivity trends in sodium borohydride reductions?

Cyclopropyl phenyl ketone (0.12) < cyclobutyl (0.23) < cyclopentyl (0.36) > cyclohexyl (0.25) at 0°C . The anomalous drop for cyclohexyl derivatives may reflect steric hindrance overriding strain effects. Computational analysis of bond angles and torsional strain could resolve this, but current models lack sufficient parametrization for medium-sized rings .

Q. How can conflicting reports on cyclopropyl phenyl ketone’s thermal stability be rationalized?

While cyclopropyl phenyl ketone is stable under decarboxylation conditions (≤100°C) , it undergoes homoconjugate addition or retro-Friedel-Crafts reactions at higher temperatures or in acidic media . Stability thus depends on reaction context, emphasizing the need for precise control of temperature, pH, and catalyst choice.

Methodological Recommendations

- For kinetic studies : Use low-temperature conditions (e.g., 0°C) to minimize side reactions and employ in situ monitoring (e.g., NMR ) to capture transient intermediates.

- For synthetic optimization : Prioritize ortho-disubstituted aryl ketones or cyclopropyl motifs to leverage steric effects in hydrogen borrowing catalysis .

- For computational modeling : Incorporate solvent dielectric constants and transition-state strain parameters to improve agreement with experimental kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。